(2,3-13C2)butanedioic acid
Overview
Description
Mechanism of Action
Target of Action
Succinic acid-2,3-13C2, also known as Butanedioic acid-2,3-13C2, is a variant of succinic acid where the 2nd and 3rd carbon atoms are labeled with Carbon-13 (^13C). The primary targets of succinic acid are the enzymes and proteins involved in the Krebs or citric acid cycle .
Mode of Action
Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 in the Krebs cycle . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .
Biochemical Pathways
Succinic acid is an essential component of the Krebs or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .
Pharmacokinetics
After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of Succinic acid-2,3-13C2 were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral Succinic acid-2,3-13C2 was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
The action of Succinic acid-2,3-13C2 leads to the production of fumaric acid and FADH2, which are key components in the energy production processes of cells . It also has potential therapeutic effects on conditions such as sepsis, cancer, ataxia, and obesity .
Action Environment
The action, efficacy, and stability of Succinic acid-2,3-13C2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, which in turn can influence its absorption and distribution within the body . Additionally, temperature and pressure can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
Succinic acid-2,3-13C2 plays a crucial role in biochemical reactions. It is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in ATP production . This interaction with enzymes and other biomolecules is essential for energy metabolism and cellular function.
Cellular Effects
Succinic acid-2,3-13C2 influences various types of cells and cellular processes. It has been studied for its potential anti-inflammatory and immune-boosting properties . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Succinic acid-2,3-13C2 exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as a competitive inhibitor for prolyl hydroxylase domain (PHD) proteins, central to the degradation of hypoxia-inducible factor (HIF)-1α subunit .
Temporal Effects in Laboratory Settings
The effects of Succinic acid-2,3-13C2 change over time in laboratory settings. It is known to be efficiently metabolized in several cell types, including pancreatic islet cells, hepatocytes, myocytes, neural cells, colonocytes, and adipocytes . Detailed information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
Succinic acid-2,3-13C2 is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
As a key intermediate of the TCA cycle, it is likely to be localized in the mitochondria where this cycle occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One reported method for synthesizing (2,3-13C2)butanedioic acid involves the reaction between 1,2-dibromoethane-13C2 and potassium cyanide, followed by hydrolysis . The reaction conditions typically include the use of sodium hydroxide and 18-crown-6 ether in acetonitrile, refluxed for three days, followed by methanol reflux for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2,3-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form 1,4-butanediol.
Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alcohols or amines for substitution reactions.
Major Products
The major products formed from these reactions include fumaric acid (oxidation), 1,4-butanediol (reduction), and various esters and amides (substitution).
Scientific Research Applications
(2,3-13C2)butanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer molecule in NMR spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Comparison with Similar Compounds
Similar Compounds
Succinic acid-1,4-13C2: Another isotope-labeled form of succinic acid with 13C isotopes at positions 1 and 4.
Succinic acid-13C4: A fully labeled form of succinic acid with 13C isotopes at all four carbon positions.
Fumaric acid-13C2: An isotope-labeled form of fumaric acid with 13C isotopes at specific positions.
Uniqueness
Properties
IUPAC Name |
(2,3-13C2)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514629 | |
Record name | (2,3-~13~C_2_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61128-08-3 | |
Record name | (2,3-~13~C_2_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61128-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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